molecular formula C8H9FO3S B12094905 1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene CAS No. 652171-23-8

1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene

Cat. No.: B12094905
CAS No.: 652171-23-8
M. Wt: 204.22 g/mol
InChI Key: SFAKRBOMCSFTDM-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene is an organic compound with the molecular formula C8H9FO3S It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methanesulfonyl group, and a methoxy group

Preparation Methods

The synthesis of 1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorobenzene derivative.

    Methoxylation: The methoxy group is introduced via methoxylation reactions, which can involve the use of methanol and a catalyst under specific conditions.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of advanced catalysts.

Chemical Reactions Analysis

1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or salts.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methanesulfonyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene can be compared with similar compounds such as:

    1-Fluoro-2-(methanesulfonyl)benzene: Lacks the methoxy group, which may affect its reactivity and applications.

    1-Fluoro-4-methanesulfonyl-2-nitrobenzene: Contains a nitro group instead of a methoxy group, leading to different chemical properties and uses.

    1-Fluoro-2-methoxybenzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

652171-23-8

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

1-fluoro-4-methoxy-2-methylsulfonylbenzene

InChI

InChI=1S/C8H9FO3S/c1-12-6-3-4-7(9)8(5-6)13(2,10)11/h3-5H,1-2H3

InChI Key

SFAKRBOMCSFTDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)S(=O)(=O)C

Origin of Product

United States

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